Deoxynybomycin

Antibacterial MRSA Fluoroquinolone Resistance

Choose Deoxynybomycin (DNM) for its unparalleled dual mechanism: it is a potent, selective inhibitor of mutant DNA gyrase in fluoroquinolone-resistant (FQR) Gram-positive pathogens (MIC 0.03-0.125 μg/mL against FQR MRSA/VRE) and a selective Topoisomerase I inhibitor in specific cancer cell lines (Saos-2, TMK-1, THP-1). This 'reverse antibiotic' exploits FQR mutations, offering a unique tool for resistance cycling studies and next-gen antibacterial drug discovery. Unlike generic fluoroquinolones or other topoisomerase inhibitors, DNM provides a clean, selective signal without cross-target interference.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 27259-98-9
Cat. No. B1670259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynybomycin
CAS27259-98-9
SynonymsDeoxynybomycin
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C3C4=C(C=C12)C(=CC(=O)N4CO3)C)C
InChIInChI=1S/C16H14N2O3/c1-8-4-12(19)17(3)14-10(8)6-11-9(2)5-13(20)18-7-21-16(14)15(11)18/h4-6H,7H2,1-3H3
InChIKeySBTFHJGTXHMDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxynybomycin (CAS 27259-98-9): A Reverse Antibiotic and Selective Topoisomerase I Inhibitor


Deoxynybomycin (DNM) is a tetracyclic natural product first isolated from Streptomyces hyalinum, belonging to the nybomycin class of antibiotics [1]. It exhibits a dual pharmacological profile: it acts as a potent and selective inhibitor of mutant DNA gyrase in fluoroquinolone-resistant (FQR) Gram-positive bacteria, and as a selective inhibitor of topoisomerase I in certain human cancer cell lines [1][2]. Its unique 'reverse antibiotic' mechanism—preferentially targeting the mutant enzyme that confers fluoroquinolone resistance—distinguishes it from conventional antibiotics [1].

Why Deoxynybomycin Cannot Be Substituted by Common DNA Gyrase Inhibitors or Broad-Spectrum Antibiotics


Generic substitution fails because Deoxynybomycin possesses a unique, counter-intuitive mechanism of action not shared by standard-of-care antibiotics. Unlike fluoroquinolones, which are rendered ineffective by specific mutations in DNA gyrase, DNM exploits these very mutations to achieve potent, selective activity [1]. This 'reverse antibiotic' property creates a fundamentally different resistance profile and a mutually re-sensitizing relationship with fluoroquinolones, meaning substitution with a generic fluoroquinolone would be ineffective against resistant strains and could preclude a viable salvage therapy strategy [1]. Furthermore, its selective cytotoxicity towards certain cancer cell lines, mediated by topoisomerase I inhibition, is not a class effect of other nybomycins and would be lost with simple analog replacement [2].

Deoxynybomycin Evidence Guide: Quantifiable Differentiation Against Comparators


Potent Activity Against Fluoroquinolone-Resistant MRSA vs. Standard-of-Care Antibiotics

Deoxynybomycin (DNM) demonstrates superior in vitro potency against fluoroquinolone-resistant (FQR) methicillin-resistant Staphylococcus aureus (MRSA) compared to standard-of-care antibiotics. Against FQR MRSA strain NRS3, DNM has a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL, which is significantly lower than vancomycin, daptomycin, and linezolid [1].

Antibacterial MRSA Fluoroquinolone Resistance

Selective Activity Against FQR VRE, Inactive Against Wild-Type Enterococcus

DNM exhibits a highly selective antibacterial profile, potently inhibiting a fluoroquinolone-resistant (FQR) clinical isolate of vancomycin-resistant Enterococcus (VRE) while showing no detectable activity against a wild-type, fluoroquinolone-sensitive (FQS) Enterococcus strain. The MIC against FQR VRE S235 is 0.125 μg/mL, compared to >1.0 μg/mL for FQS ATCC 29212 [1].

VRE Fluoroquinolone Resistance Selective Antibacterial

Selective Cancer Cell Cytotoxicity with Negligible Effect on Normal Fibroblasts

In anticancer assays, DNM selectively inhibits the growth of several human tumor cell lines without affecting normal human fibroblasts. At doses up to 5 μg/mL, DNM inhibits Saos-2 (osteoblastic sarcoma), TMK-1 (gastric cancer), and THP-1 (monocytic leukemia) cells, but does not affect survival of normal human fibroblasts [1]. This contrasts with many non-selective chemotherapeutics which exhibit significant cytotoxicity toward normal cells at similar doses.

Anticancer Topoisomerase I Selective Cytotoxicity

Specific Topoisomerase I Inhibition Without Topoisomerase II Activity

Mechanistically, DNM inhibits topoisomerase I but does not inhibit topoisomerase II [1]. This is in stark contrast to many clinically used topoisomerase inhibitors (e.g., etoposide, doxorubicin) which target topoisomerase II and are associated with significant cardiotoxicity.

Topoisomerase Enzyme Inhibition Anticancer Mechanism

Synergistic Re-Sensitization: DNM Resistance Restores Fluoroquinolone Sensitivity

A unique and therapeutically significant property of DNM is its ability to create a reciprocal resistance cycle with fluoroquinolones. Bacteria that develop resistance to DNM are re-sensitized to fluoroquinolones [1]. In contrast, standard antibiotics like vancomycin or linezolid do not exhibit this mutual re-sensitization effect.

Antibiotic Resistance Combination Therapy Re-sensitization

Deoxynybomycin Application Scenarios in Scientific and Industrial Research


Investigating Fluoroquinolone Resistance Mechanisms and Reversal Strategies

DNM is the definitive tool compound for research groups studying the evolution and reversal of fluoroquinolone resistance in Gram-positive pathogens. Its unique, mutant-gyrase-selective activity (MIC 0.03-0.125 μg/mL against FQR MRSA and VRE) and its ability to re-sensitize resistant strains to fluoroquinolones make it indispensable for designing in vitro resistance cycling experiments and validating novel therapeutic approaches to combat multidrug-resistant infections [1].

Selective Cytotoxicity Studies in Cancer Cell Line Panels

For oncology researchers, DNM serves as a selective probe to investigate topoisomerase I-mediated apoptosis in specific tumor types, including osteoblastic sarcoma (Saos-2), gastric cancer (TMK-1), and monocytic leukemia (THP-1). Its lack of activity against normal fibroblasts at effective doses (up to 5 μg/mL) provides a cleaner signal for identifying cancer-specific vulnerabilities compared to less selective topoisomerase inhibitors [1].

Discovery and Optimization of 'Reverse Antibiotics' in Medicinal Chemistry

Medicinal chemistry and drug discovery programs focused on developing next-generation antibacterials for resistant infections utilize DNM as a benchmark scaffold. The compound's unique ability to exploit FQR-conferring mutations (e.g., GyrA S84L) provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving solubility and in vivo efficacy while preserving its reverse selectivity profile [1].

Mechanistic Studies of Topoisomerase I vs. II Pathway Dissection

DNM is an essential chemical biology tool for dissecting the distinct roles of topoisomerase I and II in DNA replication and repair. Because it inhibits only topoisomerase I, researchers can use it alongside specific topoisomerase II inhibitors to assign cellular phenotypes to specific enzyme activities without cross-target interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxynybomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.